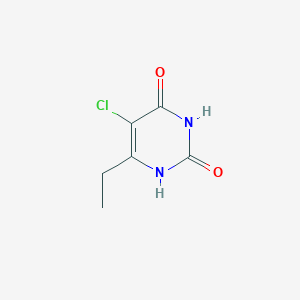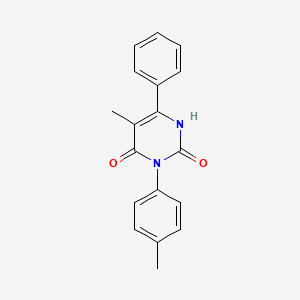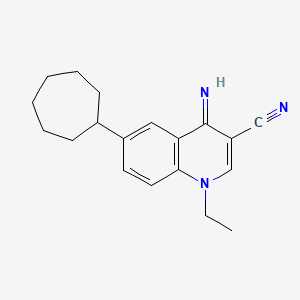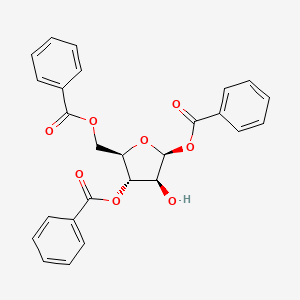
3-((Dimethylamino)methylene)-2-oxo-1-pentanoyl-5-indolinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde is a complex organic compound that belongs to the class of enaminones Enaminones are known for their versatile reactivity and are used as intermediates in the synthesis of various heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde typically involves the reaction of indoline derivatives with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an inert solvent such as toluene or dimethylformamide (DMF). The process involves the formation of an enaminone intermediate, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydrazine, hydroxylamine, and phenylhydrazine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments for textile applications.
Wirkmechanismus
The mechanism of action of 3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide dimethyl acetal (DMFDMA): Used as a methylating and formylating agent.
3-Dimethylamino-1-arylpropenones: Known for their use in dye synthesis and antimicrobial activities.
Uniqueness
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
68641-01-0 |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
(3Z)-3-(dimethylaminomethylidene)-2-oxo-1-pentanoylindole-5-carbaldehyde |
InChI |
InChI=1S/C17H20N2O3/c1-4-5-6-16(21)19-15-8-7-12(11-20)9-13(15)14(17(19)22)10-18(2)3/h7-11H,4-6H2,1-3H3/b14-10- |
InChI-Schlüssel |
LQKILBMAOMOWGL-UVTDQMKNSA-N |
Isomerische SMILES |
CCCCC(=O)N1C2=C(C=C(C=C2)C=O)/C(=C/N(C)C)/C1=O |
Kanonische SMILES |
CCCCC(=O)N1C2=C(C=C(C=C2)C=O)C(=CN(C)C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)



![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)




![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)


